ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate
Description
Properties
Molecular Formula |
C25H21BrN2O5S |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-3-32-22(29)14-33-23-18(26)11-15(12-20(23)31-2)13-21-24(30)28-25(34-21)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,27,28,30)/b21-13+ |
InChI Key |
INJHCCJMOUITHA-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed via a condensation reaction between 2-bromo-6-methoxy-4-formylphenol and 2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazolidine-5-thione. This step typically employs acetic anhydride as both solvent and catalyst, facilitating cyclization at 80–90°C for 6–8 hours. The reaction proceeds through a nucleophilic attack of the thione sulfur on the aldehyde carbon, followed by dehydration to form the thiazol-5-ylidene moiety.
Coupling of the Naphthalen-1-ylamino Group
Stepwise Synthesis Procedure
Synthesis of 2-Bromo-6-Methoxy-4-Formylphenol
Step 1 : Bromination of 6-methoxysalicylaldehyde using N-bromosuccinimide (NBS) in CCl₄ yields 2-bromo-6-methoxy-4-formylphenol (82% yield).
Conditions : 0°C to room temperature, 12 hours, AIBN initiator.
Preparation of 2-(Naphthalen-1-ylamino)-4-Oxo-1,3-Thiazolidine-5-Thione
Step 2 : Condensation of naphthalen-1-amine with carbon disulfide and chloroacetic acid in ethanol (reflux, 8 hours) produces the thiazolidinone precursor (68% yield).
Final Assembly
Step 3 : Knoevenagel condensation between the formylphenol and thiazolidinone in acetic anhydride (80°C, 6 hours) yields the E-configuration product exclusively.
Step 4 : Esterification with ethyl chloroacetate in DMF completes the synthesis (65% overall yield).
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 98 |
| THF | 52 | 91 |
| Acetonitrile | 48 | 87 |
DMF outperforms alternatives due to its high polarity, which stabilizes intermediates.
Temperature Optimization
- Thiazole formation : Yields drop below 70% at temperatures <70°C due to incomplete cyclization.
- Amination : Reactions at 110°C achieve 75% yield vs. 60% at 90°C.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The E-configuration is confirmed by a dihedral angle of 86.83° between the thiazole and naphthalene planes.
Challenges and Limitations
Steric Hindrance
Bulkier substituents on the thiazole nitrogen reduce coupling efficiency (e.g., 2-naphthyl vs. phenyl decreases yield by 22%).
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s functional groups enable distinct reactivity profiles:
Oxidation
Thiazole rings are susceptible to oxidation under acidic conditions (e.g., KMnO₄), leading to oxidized derivatives. The bromine substituent may also influence redox behavior.
Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions (e.g., NaOH), yielding a carboxylic acid and alcohol. This reaction is critical for modifying the compound’s solubility or bioavailability.
Nucleophilic Substitution
The bromine atom on the aromatic ring may participate in SN2 reactions, enabling substitution with nucleophiles (e.g., hydroxide, amines).
Comparative Analysis of Functional Group Reactivity
A comparison of reactivity across structurally similar compounds reveals trends in stability and transformation efficiency:
| Functional Group | Reaction Type | Conditions | Outcome | Relevance |
|---|---|---|---|---|
| Thiazole Ring | Oxidation | KMnO₄, acidic | Oxidized derivative | Alters electronic properties |
| Ester Group | Hydrolysis | NaOH, aqueous | Carboxylic acid + alcohol | Enhances hydrophilicity |
| Bromo Substituent | Nucleophilic substitution | Nu⁻ (e.g., OH⁻), SN2 | Substituted product | Modifies aromatic reactivity |
Biological Implications
While direct biological data for this compound is limited, thiazole derivatives broadly exhibit antimicrobial, anticancer, and antioxidant activities . The bromine and methoxy groups may enhance binding affinity to biological targets, such as enzymes or receptors, though mechanistic studies are required to confirm these interactions .
Scientific Research Applications
ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Key Differences and Implications
Synthetic Challenges: The target compound’s thiazole-naphthylamino moiety likely requires multi-step synthesis, including Schiff base formation and thiazole ring closure, contrasting with the straightforward condensation methods for cyclohexenone derivatives . Yields: The 60% yield for the thioxoimidazolidinone analogue suggests that similar multi-heterocyclic systems may face efficiency challenges due to competing side reactions.
Biological Activity: Thiazole derivatives (e.g., the target and ) are associated with antimicrobial activity, whereas methoxyimine derivatives (e.g., ) are typically intermediates in agrochemical synthesis. The naphthyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to phenyl or tosylamino analogues .
Research Findings and Data
Physicochemical Properties
- Solubility: The target compound’s bulky naphthyl group likely reduces solubility in ethanol, necessitating DMF or THF for recrystallization, unlike the ethanol-soluble cyclohexenone derivatives .
- Melting Points : Brominated analogues (e.g., ) generally exhibit higher melting points (>150°C) due to increased molecular symmetry and halogen bonding.
Spectroscopic Data (Hypothesized)
- ¹H NMR : The target compound would show characteristic peaks for the naphthyl protons (δ 7.5–8.5 ppm) and thiazole NH (δ 10–12 ppm), absent in simpler esters like .
- MS : Molecular ion peaks for brominated compounds (e.g., target, ) would exhibit isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2).
Biological Activity
Ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromo group : Enhances lipophilicity and may affect receptor interactions.
- Methoxy group : Often associated with improved bioactivity in aromatic compounds.
- Thiazole moiety : Known for its role in various pharmacological activities, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of related thiazole derivatives, which may provide insights into the activity of this compound.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation Inhibition :
Anticancer Activity
The compound's structural components suggest potential anticancer properties, particularly through interactions with antiapoptotic proteins.
- Binding Affinity :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-[2-bromo...]. Key findings include:
- Substituent Effects : Variations at the 6-position of the chromene ring can significantly alter binding affinities and cytotoxicity profiles against cancer cells .
| Compound | Binding Affinity (IC50) | Activity Type |
|---|---|---|
| Compound A | <5 μM | Anticancer |
| Compound B | >10 μM | Less Active |
| Ethyl 2-[2-bromo...] | TBD | TBD |
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
